molecular formula C27H19Cl2N5O2 B392571 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B392571
M. Wt: 516.4g/mol
InChI Key: VIZGMKNHBIDKNE-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves several steps. One common method starts with the diazotization of 2,4-dichlorobenzylamine, followed by a coupling reaction with 3-methoxybenzaldehyde to form the intermediate. This intermediate undergoes a cyclization reaction with phenylhydrazine and subsequent nitrile formation to yield the final product .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .

Chemical Reactions Analysis

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use in pesticides.

    5-amino-4-cyano-1,2,3-triazoles: Used in various organic synthesis applications.

    2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: Studied for its potential biological activities.

Properties

Molecular Formula

C27H19Cl2N5O2

Molecular Weight

516.4g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C27H19Cl2N5O2/c1-35-25-12-17(7-10-24(25)36-16-18-8-9-20(28)13-23(18)29)11-19(14-30)26-22(15-31)27(32)34(33-26)21-5-3-2-4-6-21/h2-13H,16,32H2,1H3/b19-11+

InChI Key

VIZGMKNHBIDKNE-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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